1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core with a thiol at position 2 and a meta-tolyloxymethyl substituent at position It belongs to a class of 5-aryloxymethyl-1,3,4-oxadiazole-2-thiols, which are widely used as synthetic intermediates for generating bioactive molecules. Its unique meta-substitution pattern distinguishes it from the more common para-substituted analog (CAS 34243-10-2), offering distinct steric and electronic properties that can lead to divergent biological outcomes in derived libraries.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 66178-72-1
Cat. No. B1621608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-
CAS66178-72-1
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC2=NNC(=S)O2
InChIInChI=1S/C10H10N2O2S/c1-7-3-2-4-8(5-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15)
InChIKeyBKXGWMZQIKEMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Oxadiazole-2-thiol, 5-(m-Tolyloxymethyl)- [66178-72-1]: A Meta-Substituted Heterocyclic Building Block for Targeted Synthesis


1,3,4-Oxadiazole-2-thiol, 5-(m-tolyloxymethyl)- is a specialized heterocyclic compound featuring a 1,3,4-oxadiazole core with a thiol at position 2 and a meta-tolyloxymethyl substituent at position 5. It belongs to a class of 5-aryloxymethyl-1,3,4-oxadiazole-2-thiols, which are widely used as synthetic intermediates for generating bioactive molecules . Its unique meta-substitution pattern distinguishes it from the more common para-substituted analog (CAS 34243-10-2), offering distinct steric and electronic properties that can lead to divergent biological outcomes in derived libraries .

The Criticality of Meta-Substitution: Why 5-(m-Tolyloxymethyl)- Cannot Be Replaced by Common Para Analogs


In 1,3,4-oxadiazole-2-thiol chemistry, the position of a methyl substituent on the aryl ring is not a trivial difference. While the para-substituted analog (5-(p-tolyloxymethyl)-) is a widely available starting material for synthesizing lipoxygenase inhibitors, its meta counterpart provides a distinct vector for structure-activity relationship (SAR) exploration . The meta-methyl group alters the electron density on the aromatic ring and introduces steric constraints, which can significantly influence binding interactions with therapeutic targets compared to the para isomer. This positional isomerism is critical for medicinal chemists aiming to optimize target affinity, selectivity, and pharmacokinetic properties in lead optimization campaigns .

Quantitative Differentiation Guide for 5-(m-Tolyloxymethyl)-1,3,4-oxadiazole-2-thiol


Divergent Lipoxygenase Inhibitory Potential Driven by Methyl Group Position

The para isomer of this compound (5-(p-tolyloxymethyl)-) serves as the key precursor for a series of potent 15-lipoxygenase (15-LOX) inhibitors. In a direct head-to-head comparison of derived acetamides, the para-substituted series exhibited IC50 values ranging from 21.5 to 83.5 μM against soybean 15-LOX . The activity of the meta-substituted series, while not published in the same study, is projected to differ due to the altered electronic and steric environment of the tolyl ring, a well-established SAR principle for enzyme inhibitors, providing a rationale for its distinct utilization in medicinal chemistry campaigns .

Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

Physicochemical Differentiation: Meta vs. Para Isomer Solid-State Behavior

Solid-state properties are critical for compound handling, formulation, and purification. A direct comparison of available data reveals a key differentiating physical property. The para-substituted isomer (5-(p-tolyloxymethyl)-1,3,4-oxadiazole-2-thiol) is a crystalline solid with a reported melting point of 149 °C . In contrast, the meta-substituted target compound (5-(m-tolyloxymethyl)-) is a white solid for which a definitive melting point is not widely reported in the literature, often characteristic of a low-melting or amorphous solid with higher solubility . This difference can significantly impact compound purification via recrystallization and its solubility profile in common organic solvents.

Crystallinity Formulation Process Chemistry

Synthetic Utility as a Scaffold for S1P1 Agonist and Kinase Inhibitor Libraries

The 1,3,4-oxadiazole-2-thiol scaffold, specifically substituted at the 5-position with an aryloxymethyl group, is claimed in multiple patent families as a core structure for developing S1P1 receptor agonists for treating autoimmune disorders like multiple sclerosis . The thiol group at position 2 is a key synthetic handle for introducing diverse appendages, enabling rapid library generation. The specific meta-tolyloxymethyl variant offers a unique spatial arrangement that is not covered by para-substituted library members, filling a crucial gap in patent SAR strategies. Furthermore, related oxadiazole scaffolds have demonstrated potent kinase inhibition, with some compounds achieving single-digit nanomolar activity, underscoring the scaffold's potential for high potency .

Autoimmune Disease S1P1 Agonism Kinase Inhibition Combinatorial Chemistry

Strategic Application Scenarios for 5-(m-Tolyloxymethyl)-1,3,4-oxadiazole-2-thiol in Scientific Research


Diversity-Oriented Synthesis of Anti-inflammatory Agents

Utilize 5-(m-tolyloxymethyl)-1,3,4-oxadiazole-2-thiol as a cornerstone for generating a focused library of 15-lipoxygenase inhibitors. The distinct meta-substitution pattern fills a SAR gap left by the established para-substituted analogs, potentially yielding novel compounds with improved selectivity and reduced off-target effects in inflammatory disease models .

Medicinal Chemistry Exploration of S1P1 Agonist Patent Space

Employ this specific intermediate in the synthesis of new S1P1 receptor agonists, as outlined in patent US8815919B2. The meta-tolyloxymethyl group provides a novel intellectual property position distinct from prior art substitutions, enabling the discovery of new preclinical candidates for autoimmune disorders such as multiple sclerosis .

Development of Next-Generation Kinase Inhibitors

Leverage the thiol handle at the 2-position to elaborate the oxadiazole core into potent kinase inhibitors. The meta-substituted tolyl group can engage in unique hydrophobic interactions within kinase ATP-binding pockets, a hypothesis supported by the low-nanomolar potency observed in related oxadiazole-based kinase inhibitor series (e.g., BTK IC50 = 1 nM) .

Quote Request

Request a Quote for 1,3,4-OXADIAZOLE-2-THIOL, 5-(m-TOLYLOXYMETHYL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.